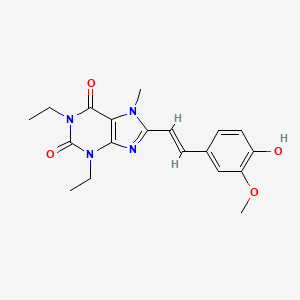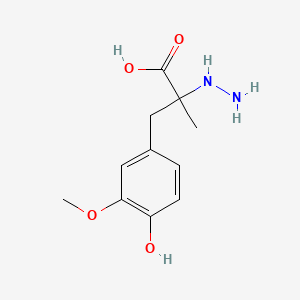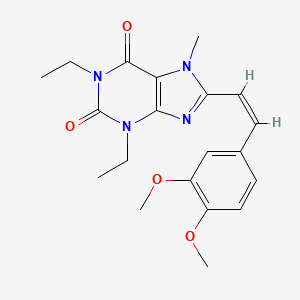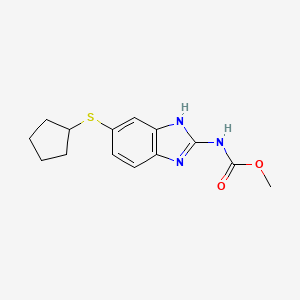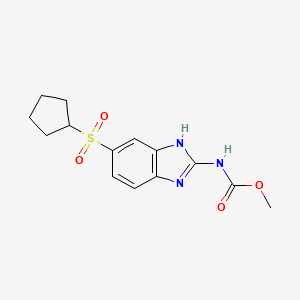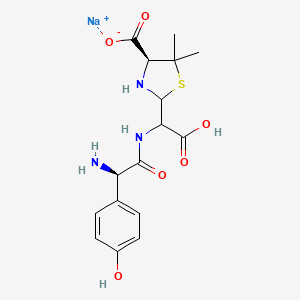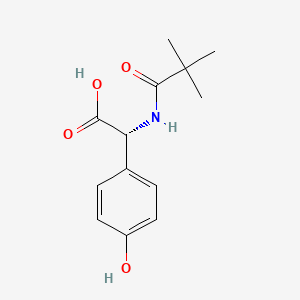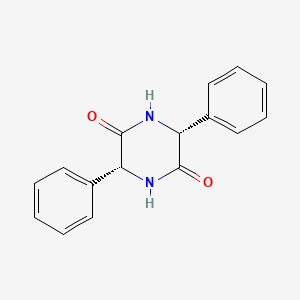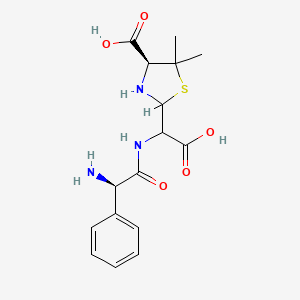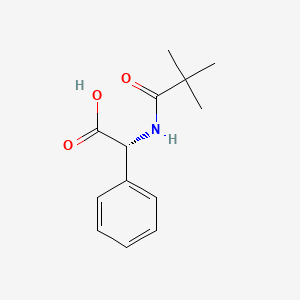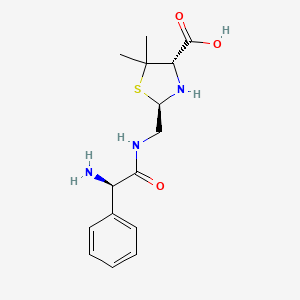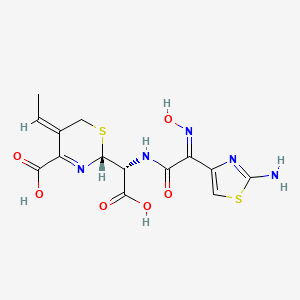
Cefdinir Thiazine Analog
説明
Cefdinir Thiazine Analog is a chemical compound with the molecular formula C14H15N5O6S2 and a molecular weight of 413.4 . The chemical name for this compound is (R,Z)-2-(®-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-ethylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Cefdinir Thiazine Analog is complex, with multiple functional groups. It includes a 2-aminothiazol-4-yl group, a hydroxyimino group, and a carboxylic acid group . The compound also contains two stereocenters .Physical And Chemical Properties Analysis
Cefdinir Thiazine Analog is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .科学的研究の応用
Mass Spectral Profile for Rapid Differentiating Beta-Lactams
Cefdinir, a β-lactam antibiotic, shows significant analytical applications in mass spectrometry. A study revealed that mass spectral profiling can rapidly differentiate β-lactam antibiotics from their ring-opened impurities, including cefdinir (Wang, Huang, Cao, Chui, & Xiao, 2015).
Cefdinir's Activity Against Infections
Cefdinir demonstrates broad-spectrum antibacterial activity against pathogens like Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, important in treating community-acquired infections (Perry & Scott, 2004).
In Vitro Activity Against Urinary Tract Infections
A study found that cefdinir is effective against Escherichia coli, Klebsiella spp., and Staphylococcus saprophyticus, common in urinary tract infections (Sader, Biedenbach, Streit, & Jones, 2005).
Broad-Spectrum Cephalosporin
Cefdinir's efficacy in treating respiratory tract and skin infections is well-documented, owing to its spectrum of activity against gram-negative and gram-positive aerobic organisms (Guay, 2002).
Pharmacodynamics and Pharmacokinetics
Research on cefdinir's pharmacodynamics and pharmacokinetics emphasizes its broad-range activity against Gram-positive and Gram-negative aerobes, highlighting its stability to beta-lactamases (Guay, 2000).
Renal Transport Mechanisms
Studies on cefdinir's renal transport mechanisms show that it undergoes net renal tubular secretion, with anionic, cationic, and dipeptide transport inhibitors significantly affecting its excretion ratio (Lepsy, Guttendorf, Kugler, & Smith, 2003).
Contemporary Evaluation of In Vitro Activity
Cefdinir's in vitro activity was reevaluated, demonstrating significant activity against Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pneumoniae, common respiratory tract pathogens (Sader, Fritsche, Mutnick, & Jones, 2003).
Transdermal Patch Formulation
Research on transdermal patch formulation of cefdinir explores its potential in delivering the drug through skin, indicating good physical stability of the formulated films (KanabarVishvesh, PatelVipul, & Sumit, 2015).
Targeted Antibiotic Delivery for Gut Microbiota
A study investigated the effects of pH-sensitive cefdinir microspheres on gut microbiota in high-fructose-fed rats, showing potential therapeutic implications in treating type 2 diabetes (Jena, Singh, Prajapati, Nareshkumar, Mehta, & Seshadri, 2014).
Floating Biphasic Tablet Formulation
Cefdinir was developed into a floating biphasic tablet for prolonged release in the gastric medium, indicating a novel approach for oral delivery (Al-Mahmood & Alhammid, 2022).
Nanosuspension for Enhanced Bioavailability
Formulating cefdinir as a nanosuspension showed significant enhancement in solubility, dissolution, and oral bioavailability, addressing its low bioavailability issues (Sawant, Patel, & Patel, 2016).
Role in Pediatric Infections
Cefdinir's role in pediatric infections was emphasized, particularly in treating acute otitis media and streptococcal pharyngitis, due to its broad spectrum of antimicrobial activity and favorable adverse event profile (Klein & Mccracken, 2000).
Enhanced Dissolution Rate and Antibacterial Activity
Nanographene oxide was used to enhance the dissolution rate and antibacterial activity of cefdinir, showing promising results in improving drug solubility and efficacy (Bali, Arafa, Gamaleldin, & Maghraby, 2021).
Pharmaceutical Characterization of Amorphous Cefdinir
The amorphous form of cefdinir, prepared by spray-drying and supercritical anti-solvent processes, demonstrated improved solubility and dissolution rate, highlighting a novel approach for enhancing its pharmaceutical properties (Park, Park, Cho, Cha, Kang, & Hwang, 2010).
Development of Cefdinir Niosomes
Cefdinir niosomes were developed to improve its oral bioavailability. The study showed that niosomal formulations could provide a controlled drug release profile and improved permeability, enhancing cefdinir's therapeutic efficacy (Bansal, Aggarwal, Chandel, & Harikumar, 2013).
Bioactive Thiazine Derivatives
Thiazine derivatives, including those related to cefdinir, exhibit diverse pharmacological activities, suggesting their potential in various medicinal applications (Badshah & Naeem, 2016).
特性
IUPAC Name |
(2R,5Z)-2-[(R)-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethylidene-2H-1,3-thiazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O6S2/c1-2-5-3-26-11(18-7(5)12(21)22)9(13(23)24)17-10(20)8(19-25)6-4-27-14(15)16-6/h2,4,9,11,25H,3H2,1H3,(H2,15,16)(H,17,20)(H,21,22)(H,23,24)/b5-2+,19-8-/t9-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZQEIIEDMRPD-NFOWBNJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CSC(N=C1C(=O)O)C(C(=O)O)NC(=O)C(=NO)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CS[C@@H](N=C1C(=O)O)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129627293 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





